REACTION_SMILES
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[BH4-:23].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:25][C:26](=[O:27])[OH:28].[CH3:34][OH:35].[N+:6](=[O:7])([O-:8])[CH:9]=[CH:10][c:11]1[nH:12][cH:13][cH:14][c:15]1-[c:16]1[cH:17][cH:18][c:19]([I:22])[cH:20][cH:21]1.[Na+:24].[OH2:36].[nH:1]1[cH:2][cH:3][cH:4][cH:5]1>>[N+:6](=[O:7])([O-:8])[CH2:9][CH2:10][c:11]1[nH:12][cH:13][cH:14][c:15]1-[c:16]1[cH:17][cH:18][c:19]([I:22])[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=[N+]([O-])C=Cc1[nH]ccc1-c1ccc(I)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])C=Cc1[nH]ccc1-c1ccc(I)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1cc[nH]c1
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Name
|
|
Type
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product
|
Smiles
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O=[N+]([O-])CCc1[nH]ccc1-c1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |